molecular formula C17H19N5O B14091059 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14091059
M. Wt: 309.4 g/mol
InChI Key: MNQWMANWAKDXEG-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to antimicrobial and anticancer effects by disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of benzimidazole and pyrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5O/c1-22-14-8-3-2-6-13(14)19-15(22)9-10-18-17(23)16-11-5-4-7-12(11)20-21-16/h2-3,6,8H,4-5,7,9-10H2,1H3,(H,18,23)(H,20,21)

InChI Key

MNQWMANWAKDXEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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